N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}glycylglycine
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Overview
Description
N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}glycylglycine is a synthetic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}glycylglycine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Gould-Jacob, Friedländer, or Skraup synthesis. These methods involve the cyclization of aniline derivatives with appropriate reagents under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Coupling with Glycylglycine: The final step involves the coupling of the quinoline derivative with glycylglycine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}glycylglycine can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}glycylglycine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}glycylglycine involves its interaction with specific molecular targets. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}glycylglycine
- N-{[2-(4-bromophenyl)quinolin-4-yl]carbonyl}glycylglycine
- N-{[2-(4-methylphenyl)quinolin-4-yl]carbonyl}glycylglycine
Uniqueness
N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}glycylglycine is unique due to the presence of the fluorophenyl group, which enhances its lipophilicity and ability to penetrate cell membranes. This makes it more effective in reaching intracellular targets compared to its analogs .
Properties
Molecular Formula |
C20H16FN3O4 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-[[2-[[2-(4-fluorophenyl)quinoline-4-carbonyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C20H16FN3O4/c21-13-7-5-12(6-8-13)17-9-15(14-3-1-2-4-16(14)24-17)20(28)23-10-18(25)22-11-19(26)27/h1-9H,10-11H2,(H,22,25)(H,23,28)(H,26,27) |
InChI Key |
SYKDOMZVIBSSIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
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